molecular formula C17H20BrN B3003379 N-(2-adamantyl)-1-(4-bromophenyl)methanimine CAS No. 324016-93-5

N-(2-adamantyl)-1-(4-bromophenyl)methanimine

Cat. No.: B3003379
CAS No.: 324016-93-5
M. Wt: 318.258
InChI Key: NYVFMAXEXMZJCG-VXLYETTFSA-N
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Description

N-(2-adamantyl)-1-(4-bromophenyl)methanimine is a chemical compound with the molecular formula C16H20BrN It is known for its unique structure, which includes an adamantyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-1-(4-bromophenyl)methanimine typically involves the reaction of 2-adamantanone with 4-bromoaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-1-(4-bromophenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-adamantyl)-1-(4-bromophenyl)methanone.

    Reduction: Formation of N-(2-adamantyl)-1-(4-bromophenyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-adamantyl)-1-(4-bromophenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-1-(4-bromophenyl)methanimine involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The bromophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-adamantyl)-1-(4-chlorophenyl)methanimine
  • N-(2-adamantyl)-1-(4-fluorophenyl)methanimine
  • N-(2-adamantyl)-1-(4-iodophenyl)methanimine

Uniqueness

N-(2-adamantyl)-1-(4-bromophenyl)methanimine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-adamantyl)-1-(4-bromophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN/c18-16-3-1-11(2-4-16)10-19-17-14-6-12-5-13(8-14)9-15(17)7-12/h1-4,10,12-15,17H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVFMAXEXMZJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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